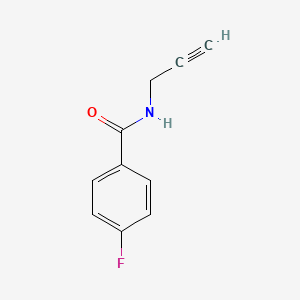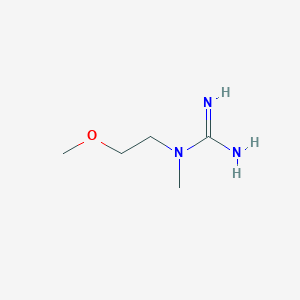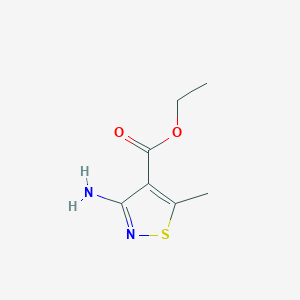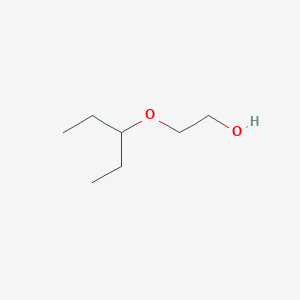
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline is an organic compound with the molecular formula C8H6BrF4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a 2-bromo-1,1,2,2-tetrafluoroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline can be achieved through several methods. One common approach involves the reaction of 1-bromo-3-nitrobenzene with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a reducing agent such as tin (II) chloride. The reaction proceeds under mild conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but with a different substitution pattern on the benzene ring.
1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene: Contains an additional bromine atom on the benzene ring.
3-(1,1,2,2-tetrafluoroethoxy)aniline: Lacks the bromine atom present in 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline.
Uniqueness
This compound is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
3-(2-bromo-1,1,2,2-tetrafluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4NO/c9-7(10,11)8(12,13)15-6-3-1-2-5(14)4-6/h1-4H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGORRRJBLKPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)Br)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)




amino}-3-methylbutanoic acid](/img/structure/B6611483.png)
![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)






